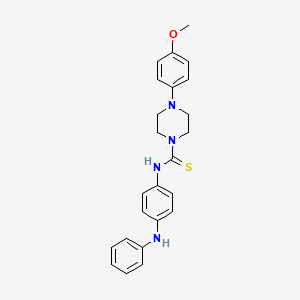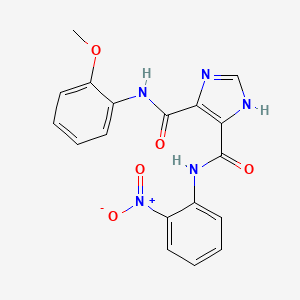![molecular formula C13H16N2O3S B4084247 2,6-dimethyl-4-[(3-nitrophenyl)carbonothioyl]morpholine](/img/structure/B4084247.png)
2,6-dimethyl-4-[(3-nitrophenyl)carbonothioyl]morpholine
説明
2,6-dimethyl-4-[(3-nitrophenyl)carbonothioyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, thioflavin T, and is commonly used as a fluorescent dye for the detection of amyloid fibrils in biological samples. Thioflavin T has been found to be highly sensitive and specific in detecting amyloid fibrils, making it a valuable tool for studying amyloid-related diseases such as Alzheimer's disease.
作用機序
Thioflavin T binds specifically to the beta-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence intensity. This binding is thought to be due to the interaction between the thioflavin T molecule and the hydrophobic core of the amyloid fibril. Thioflavin T has been shown to have a high affinity for amyloid fibrils, making it a valuable tool for detecting and quantifying these structures.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in vivo. It is a non-toxic compound that is commonly used in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of thioflavin T is its high sensitivity and specificity for detecting amyloid fibrils. This compound has been extensively used in research studies and has been found to be a valuable tool for studying amyloid-related diseases. Thioflavin T is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
One of the limitations of thioflavin T is its potential for non-specific binding to other proteins and molecules. This can lead to false-positive results and can make it difficult to interpret experimental data. Additionally, thioflavin T is not suitable for use in vivo due to its limited tissue penetration and potential toxicity.
将来の方向性
There are several future directions for the use of thioflavin T in scientific research. One potential application is in the development of new diagnostic tools for amyloid-related diseases. Thioflavin T could be used as a basis for the development of new imaging agents that could be used to detect amyloid fibrils in vivo.
Another potential future direction is in the development of new therapeutic agents for amyloid-related diseases. Thioflavin T could be used as a basis for the development of new compounds that could disrupt the formation and aggregation of amyloid fibrils, potentially leading to new treatments for these debilitating diseases.
In conclusion, thioflavin T is a valuable tool for studying amyloid-related diseases and has been extensively used in scientific research. Its high sensitivity and specificity for detecting amyloid fibrils make it a valuable tool for detecting and quantifying these structures. While there are limitations to its use, thioflavin T has the potential to be used in the development of new diagnostic and therapeutic agents for amyloid-related diseases.
科学的研究の応用
Thioflavin T has been extensively used in scientific research for the detection and quantification of amyloid fibrils. This compound has been found to be highly specific for detecting amyloid fibrils, and its fluorescence properties make it an excellent tool for studying the formation and aggregation of amyloid fibrils in vitro and in vivo. Thioflavin T has been used in a wide range of research applications, including the study of Alzheimer's disease, Parkinson's disease, Huntington's disease, and prion diseases.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-nitrophenyl)methanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-14(8-10(2)18-9)13(19)11-4-3-5-12(6-11)15(16)17/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODMJVGEVEKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxo-N-phenylbutanamide](/img/structure/B4084185.png)
![N-(4-fluorophenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4084196.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4084212.png)
![2-(1H-benzimidazol-1-yl)-1-[(2-chloro-5-methylphenoxy)methyl]ethyl acetate](/img/structure/B4084216.png)
![N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide](/img/structure/B4084219.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4084224.png)
![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B4084248.png)
![N-ethyl-4-methoxy-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B4084255.png)


![3-benzyl-5-ethyl-5-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B4084265.png)
methanone](/img/structure/B4084272.png)